molecular formula C13H19N3O3S B6539847 N'-[2-(morpholin-4-yl)ethyl]-N-[(thiophen-3-yl)methyl]ethanediamide CAS No. 1060279-15-3

N'-[2-(morpholin-4-yl)ethyl]-N-[(thiophen-3-yl)methyl]ethanediamide

Cat. No.: B6539847
CAS No.: 1060279-15-3
M. Wt: 297.38 g/mol
InChI Key: IZVYCMDUKQPTHZ-UHFFFAOYSA-N
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Description

N'-[2-(morpholin-4-yl)ethyl]-N-[(thiophen-3-yl)methyl]ethanediamide is a chemical compound that has garnered attention in scientific research due to its unique structure and potential applications in various fields. This compound features a morpholine ring, an ethyl chain, and a thiophene moiety, making it a versatile molecule for different chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N'-[2-(morpholin-4-yl)ethyl]-N-[(thiophen-3-yl)methyl]ethanediamide typically involves the reaction of morpholine with ethyl bromide to form 2-(morpholin-4-yl)ethylamine. This intermediate is then reacted with thiophene-3-carboxaldehyde to form the final product through a reductive amination process.

Industrial Production Methods: In an industrial setting, the compound can be synthesized using large-scale reactors with controlled temperature and pressure conditions to ensure high yield and purity. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: N'-[2-(morpholin-4-yl)ethyl]-N-[(thiophen-3-yl)methyl]ethanediamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize the compound.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed for reduction reactions.

  • Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides or other suitable nucleophiles.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs, depending on the specific reagents and conditions used.

Scientific Research Applications

N'-[2-(morpholin-4-yl)ethyl]-N-[(thiophen-3-yl)methyl]ethanediamide has found applications in various scientific research fields:

  • Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

  • Biology: It has been studied for its potential biological activities, including antimicrobial and antioxidant properties.

  • Medicine: Research is ongoing to explore its use in drug development, particularly in the treatment of various diseases.

  • Industry: The compound is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which N'-[2-(morpholin-4-yl)ethyl]-N-[(thiophen-3-yl)methyl]ethanediamide exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, leading to biological responses. The exact mechanism can vary depending on the specific application and context in which the compound is used.

Comparison with Similar Compounds

N'-[2-(morpholin-4-yl)ethyl]-N-[(thiophen-3-yl)methyl]ethanediamide can be compared with other similar compounds, such as N-ethyl-2-morpholin-4-ylethanamine and 2-{[2-(morpholin-4-yl)ethyl]amino}pyridine-3-carbonitrile. These compounds share structural similarities but differ in their functional groups and potential applications. The uniqueness of this compound lies in its specific combination of morpholine, ethyl, and thiophene moieties, which contribute to its distinct chemical properties and biological activities.

Properties

IUPAC Name

N-(2-morpholin-4-ylethyl)-N'-(thiophen-3-ylmethyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19N3O3S/c17-12(13(18)15-9-11-1-8-20-10-11)14-2-3-16-4-6-19-7-5-16/h1,8,10H,2-7,9H2,(H,14,17)(H,15,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZVYCMDUKQPTHZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CCNC(=O)C(=O)NCC2=CSC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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